1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJWZGJVLLMJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with nitroethane to form 1-(4-chlorophenyl)-2-nitropropene. This intermediate is then reacted with 3,5-dimethylpyrazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents such as iron and hydrochloric acid. Common reagents and conditions for these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol. Major products formed from these reactions include amino derivatives and substituted phenyl derivatives.
Scientific Research Applications
1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties of Selected Compounds
| Compound Name | Density (g/cm³) | Boiling Point (°C) | Solubility Predictions |
|---|---|---|---|
| Target Compound | ~1.3* | ~480* | Low water solubility (nitro group) |
| 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole | 1.31 | 487.4 | Moderate (polar sulfonyl group) |
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on | N/A | N/A | Low (hydrophobic chalcone) |
*Predicted based on nitro-containing analogs.
Research Findings and Implications
- Antimicrobial Potential: Pyrazole derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) often exhibit enhanced interactions with microbial enzymes .
- Cytotoxic Activity : Chalcone derivatives with 4-chlorophenyl groups show promising IC50 values against cancer cells, suggesting that the target compound’s nitroethyl group may similarly enhance cytotoxicity .
- Synthetic Flexibility : The nitroethyl side chain in the target compound could serve as a handle for further functionalization, enabling prodrug strategies or targeted delivery .
Biological Activity
1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various research findings and case studies.
- Molecular Formula : C₉H₈ClN₂O₂
- Molecular Weight : 197.618 g/mol
- CAS Number : 134435-13-5
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. Several studies have demonstrated their ability to inhibit various cancer cell lines:
- Mechanism of Action : The compound's anticancer activity is attributed to its inhibitory effects on key targets such as topoisomerase II and EGFR (Epidermal Growth Factor Receptor) .
- Cell Lines Tested : Notable efficacy has been observed against breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cell lines .
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. Its structure allows it to interact with inflammatory pathways effectively:
- Inhibition of COX Enzymes : It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Experimental Models : In vitro studies have demonstrated a reduction in pro-inflammatory cytokines when treated with this compound.
Antimicrobial Activity
Antimicrobial properties have also been observed:
- Spectrum of Activity : The compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis.
Case Studies
- Study on Anticancer Efficacy :
- Inflammation Model :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
